molecular formula C14H25F5OS B589146 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol CAS No. 511545-94-1

9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol

Cat. No.: B589146
CAS No.: 511545-94-1
M. Wt: 336.405
InChI Key: AZSKACXKBRDCBY-UHFFFAOYSA-N
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Description

Chemical Identity and Role: 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol (CAS: 153004-31-0) is a critical intermediate in synthesizing Fulvestrant (ICI 182,780), a steroidal pure antiestrogen used to treat hormone receptor-positive advanced breast cancer . Its molecular formula is C₃₂H₄₇F₅O₂S, with a molecular weight of 590.79 g/mol . Structurally, it features a thioether (sulfanyl) group at the 7α-position of the estrane backbone, which is later oxidized to a sulfoxide group during Fulvestrant production .

Synthesis Optimization: The compound is synthesized via a streamlined "one-pot" method combining substitution and hydrolysis reactions, replacing column chromatography with crystallization for purification. This innovation enhances industrial scalability, achieving a total yield of 66.6% .

Properties

IUPAC Name

9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25F5OS/c15-13(16,14(17,18)19)9-8-12-21-11-7-5-3-1-2-4-6-10-20/h20H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSKACXKBRDCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704896
Record name 9-[(4,4,5,5,5-Pentafluoropentyl)sulfanyl]nonan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511545-94-1
Record name 9-[(4,4,5,5,5-Pentafluoropentyl)thio]-1-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511545-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[(4,4,5,5,5-Pentafluoropentyl)sulfanyl]nonan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol typically involves the reaction of nonanol with a pentafluoropentylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product . Specific details on the reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol involves its interaction with specific molecular targets and pathways. The pentafluoropentylsulfanyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound is compared to structurally related antiestrogens and intermediates based on synthetic efficiency , pharmacological activity , and clinical performance .

Pharmacological and Clinical Comparisons
Compound ER Binding Affinity (Relative to Estradiol) Antiuterotrophic Potency (ED₅₀, mg/kg) In Vitro IC₅₀ (MCF-7 Cells) Clinical Efficacy (ER Reduction)
Fulvestrant (ICI 182,780) 0.89 0.06 0.29 nM 72% reduction (250 mg dose)
ICI 164,384 0.19 0.9 1.3 nM Limited data
Tamoxifen 0.001 (partial agonist) Not applicable 10–100 nM 30% reduction (20 mg dose)

Key Findings :

  • Fulvestrant vs. ICI 164,384 : Fulvestrant exhibits 5× higher ER binding affinity and 10× greater antiuterotrophic potency than ICI 164,384, with superior tumor growth inhibition in preclinical models .
  • Fulvestrant vs. Tamoxifen: Fulvestrant is a pure antagonist, reducing progesterone receptor (PgR) expression, whereas Tamoxifen acts as a partial agonist, increasing PgR levels . Clinically, a single 250 mg dose of Fulvestrant reduced ER expression by 72% vs. 30% for Tamoxifen in postmenopausal women .
Formulation Advantages

Fulvestrant’s injectable sustained-release formulation (using the thioether intermediate) provides prolonged efficacy with monthly dosing, unlike Tamoxifen’s daily oral regimen .

Biological Activity

9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

The molecular formula of 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol is C14H20F5OS. Its structure incorporates a long hydrophobic chain with a pentafluoropentyl group and a sulfanyl functional group, which may influence its interaction with biological systems.

Biological Activity

The biological activity of 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol has been primarily investigated in the context of its interactions with cellular membranes and proteins. The following sections summarize key findings from recent studies.

Research indicates that the compound exhibits antimicrobial properties. The presence of fluorinated groups enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. This characteristic is crucial for disrupting bacterial cell membranes and inhibiting growth.

Table 1: Antimicrobial Activity of 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

Several case studies have highlighted the compound's potential in drug development and therapeutic applications:

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical company tested the efficacy of 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol against various pathogens. The results demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.
  • Cell Membrane Interaction Study : Another investigation focused on the interaction of this compound with lipid bilayers using fluorescence spectroscopy. The study found that the compound could integrate into the membrane structure, altering permeability and leading to cell lysis in susceptible bacterial strains.
  • In Vivo Studies : Preliminary in vivo studies indicated that formulations containing 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol showed promising results in reducing infection rates in animal models infected with resistant bacterial strains.

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